molecular formula C11H14ClNOS B14637488 Carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester CAS No. 51861-26-8

Carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester

Cat. No.: B14637488
CAS No.: 51861-26-8
M. Wt: 243.75 g/mol
InChI Key: MVNBYPZWPKBFIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester typically involves the reaction of diethylamine with carbon disulfide to form diethyl dithiocarbamate. This intermediate is then reacted with 4-chlorobenzyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its effects on plant physiology and its role as a herbicide.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Widely used in agriculture as a herbicide to control weed growth

Mechanism of Action

The mechanism of action of carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester involves the inhibition of lipid synthesis in plants. This leads to the disruption of cell membrane integrity and ultimately results in the death of the plant. The compound targets specific enzymes involved in the biosynthesis of fatty acids, which are essential for cell membrane formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester is unique due to its specific structure, which imparts distinct herbicidal properties. Its ability to inhibit lipid synthesis in plants makes it particularly effective in controlling a wide range of weeds. Additionally, its chemical stability and ease of synthesis contribute to its widespread use in agriculture .

Properties

CAS No.

51861-26-8

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

S-(4-chlorophenyl) N,N-diethylcarbamothioate

InChI

InChI=1S/C11H14ClNOS/c1-3-13(4-2)11(14)15-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

MVNBYPZWPKBFIL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SC1=CC=C(C=C1)Cl

Origin of Product

United States

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